molecular formula C18H26ClN3O5S B2365767 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide CAS No. 872987-09-2

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

Cat. No.: B2365767
CAS No.: 872987-09-2
M. Wt: 431.93
InChI Key: FPULOGSZHYOEHJ-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide is a useful research compound. Its molecular formula is C18H26ClN3O5S and its molecular weight is 431.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets

Mode of Action

Compounds with similar structures have been reported to interact with their targets in various ways . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . The exact pathways affected by this compound and their downstream effects would require further investigation.

Pharmacokinetics

Compounds with similar structures have been reported to have various adme properties . The exact ADME properties of this compound and their impact on bioavailability would require further investigation.

Result of Action

Compounds with similar structures have been reported to have various molecular and cellular effects . The exact effects of this compound would require further investigation.

Action Environment

Environmental factors can generally influence the action, efficacy, and stability of many compounds . The exact influence of environmental factors on this compound would require further investigation.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O5S/c1-13(2)8-9-20-17(23)18(24)21-12-16-22(10-3-11-27-16)28(25,26)15-6-4-14(19)5-7-15/h4-7,13,16H,3,8-12H2,1-2H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULOGSZHYOEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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